molecular formula C9H4N2O2 B3355787 2H-Isoindole-2-carbonitrile, 1,3-dihydro-1,3-dioxo- CAS No. 63571-77-7

2H-Isoindole-2-carbonitrile, 1,3-dihydro-1,3-dioxo-

Cat. No. B3355787
Key on ui cas rn: 63571-77-7
M. Wt: 172.14 g/mol
InChI Key: WOUYUWZCJWVALY-UHFFFAOYSA-N
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Patent
US05478356

Procedure details

N-Cyanophthalimide was prepared, as shown in Reaction 1, under a dry atmosphere from a 1:1 mixture of phthaloyl dichloride and 1,3-bis(trimethylsilyl) carbodiimide using 1,2,4-trimethylbenzene as solvent. Two drops of tin(IV) chloride were added as a catalyst before heating the mixture to 60° C. for six hours. The reaction mixture was cooled, filtered, and washed with chilled toluene giving yellow crystals as product. ##STR6##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
tin(IV) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4](Cl)=[O:5].C[Si](C)(C)[N:15]=[C:16]=[N:17][Si](C)(C)C>CC1C=CC(C)=CC=1C.[Sn](Cl)(Cl)(Cl)Cl>[C:16]([N:17]1[C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]2[C:1]1=[O:11])#[N:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)Cl)=CC=CC1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](N=C=N[Si](C)(C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1=C(C=C(C=C1)C)C
Step Three
Name
tin(IV) chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Sn](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with chilled toluene giving yellow crystals as product

Outcomes

Product
Name
Type
product
Smiles
C(#N)N1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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